Waglerin is classified as a neurotoxin, specifically a type of snake venom peptide. It is synthesized in the venom glands of the Trimeresurus wagleri species. The primary form studied is Waglerin-1, which consists of 22 amino acids and exhibits a high affinity for nicotinic acetylcholine receptors, particularly those found in adult mice .
The synthesis of waglerin typically involves recombinant DNA technology or solid-phase peptide synthesis. The latter method allows for precise control over the sequence and modifications of the peptide. For instance, synthetic waglerin-1 can be produced by assembling its amino acid sequence using automated synthesizers, which facilitate the formation of disulfide bonds critical for its structural integrity .
The amino acid sequence of waglerin-1 is Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH, with specific disulfide bonds between cysteine residues at positions 9 and 13. This structural feature is essential for its biological activity and stability .
Waglerin's three-dimensional structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy. The conformation reveals that it contains multiple loops stabilized by disulfide bonds, contributing to its binding affinity to nicotinic acetylcholine receptors .
The molecular weight of waglerin-1 is approximately 2520 Da, with a calculated formula of C112H175N37O26S2. The peptide exhibits a theoretical isoelectric point (pI) of around 9.69, indicating its basic nature due to the presence of positively charged residues .
Waglerin primarily interacts with nicotinic acetylcholine receptors through competitive inhibition, blocking receptor activation by acetylcholine. This mechanism leads to paralysis in affected organisms. The binding affinity of waglerin-1 to these receptors has been quantified, showing it binds with an IC50 value significantly lower than that of other known blockers like alpha-bungarotoxin .
The interaction kinetics and thermodynamics of waglerin binding can be studied using surface plasmon resonance or radiolabeled ligand binding assays. These methods allow researchers to determine the binding constants and assess how modifications in the peptide structure affect its potency.
Waglerin exerts its effects by selectively blocking the epsilon form of muscle nicotinic acetylcholine receptors. This blockade prevents normal neurotransmission at the neuromuscular junction, leading to muscle paralysis. The mechanism involves conformational changes in the receptor that inhibit ion flow upon ligand binding .
Studies have shown that waglerin-1 reduces the binding efficacy of alpha-bungarotoxin at neuromuscular junctions in adult mice but not in neonates, indicating a developmental aspect to its action .
Waglerin appears as a white lyophilized solid and is soluble in water or saline buffer solutions. Its stability under various conditions makes it suitable for laboratory studies.
The presence of disulfide bonds enhances waglerin's stability against proteolytic degradation, a common challenge for peptide-based therapeutics. Furthermore, its basic pI suggests that it may interact favorably with negatively charged environments within biological systems .
Waglerin has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: